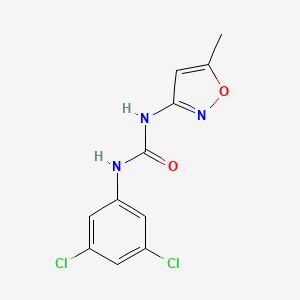![molecular formula C14H13ClN2O B5381256 3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5381256.png)
3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CPEB, and its molecular formula is C14H13ClN2O.
作用機序
CPEB functions as a translational regulator, meaning that it controls the translation of mRNA into protein. It does this by binding to specific sequences in the 3' untranslated region of mRNA, which regulates the stability and translation of the mRNA. CPEB has been shown to regulate the translation of several proteins involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
CPEB has been shown to have several biochemical and physiological effects. It has been found to regulate the translation of proteins involved in synaptic plasticity and memory formation, as well as proteins involved in cell proliferation and apoptosis. CPEB has also been shown to play a role in the regulation of circadian rhythms.
実験室実験の利点と制限
One advantage of using CPEB in lab experiments is its high purity, which ensures accurate and reproducible results. However, one limitation of using CPEB is its cost, as it is a relatively expensive compound. Another limitation is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
将来の方向性
There are several future directions for research on CPEB. One area of interest is its role in circadian rhythms, as it has been shown to play a role in this process. Another area of interest is its potential applications in cancer research, particularly in the development of targeted therapies. Additionally, further research is needed to fully understand the mechanisms underlying CPEB's role in synaptic plasticity and memory formation.
合成法
The synthesis method of CPEB involves the reaction of 3-chlorobenzoyl chloride with 4-pyridinylethylamine in the presence of triethylamine. The resulting compound is then purified using column chromatography. This method yields a high purity of CPEB, which is essential for its use in scientific research.
科学的研究の応用
CPEB has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to play a role in the regulation of protein synthesis in neurons, which is essential for synaptic plasticity and long-term memory formation. CPEB has also been studied in cancer research, where it has been found to play a role in the regulation of cell proliferation and apoptosis.
特性
IUPAC Name |
3-chloro-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10(11-5-7-16-8-6-11)17-14(18)12-3-2-4-13(15)9-12/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZKAMKPPLZJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5381179.png)
![(2R*,3S*,6R*)-5-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5381197.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)



![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)
![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)

